molecular formula C5H8Cl2N4S B1395920 (Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride CAS No. 1332530-34-3

(Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride

Cat. No. B1395920
M. Wt: 227.11 g/mol
InChI Key: MQRGCFVSVRACFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride” is a compound that has been studied for its potential applications in medicinal chemistry . It has been used in the design and synthesis of novel MNK inhibitors . This compound has been found to inhibit the phosphorylation of eIF4E in various cancer cell lines .


Synthesis Analysis

This compound has been synthesized as part of a series of novel MNK inhibitors . The synthesis involved the use of an imidazo[2,1-b][1,3,4]thiadiazol scaffold . The target compounds showed strong antifungal activity and high selectivity .


Molecular Structure Analysis

The molecular structure of this compound is based on the imidazo[2,1-b][1,3,4]thiadiazol scaffold . This scaffold has been used to design and synthesize a series of novel MNK inhibitors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been studied . The synthesis process involved the use of an imidazo[2,1-b][1,3,4]thiadiazol scaffold .

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

  • A study by Jadhav et al. (2008) explored the synthesis of 6-substituted and 5,6-disubstituted imidazo[2,1-b][1,3,4]thiadiazoles, finding these compounds to have in vivo analgesic and anti-inflammatory activities (Jadhav et al., 2008).

Broad Biological Potential

  • Bhongade et al. (2016) reviewed the biological activities of imidazo[2,1-b][1,3,4]thiadiazole derivatives, highlighting their potential as antimicrobial, antifungal, anticancer, anticonvulsant, analgesic, anti-inflammatory, anesthetic, and diuretic agents. These derivatives are also noted as potential enzyme inhibitors (Bhongade et al., 2016).

Anticancer Activity

  • Noolvi et al. (2012) synthesized novel imidazo[2,1-b][1,3,4]thiadiazoles and evaluated them for anticancer activity. Certain compounds showed significant in vitro activity against specific cancer cell lines (Noolvi et al., 2012).

Cerebrovasodilatation and Anticonvulsant Effects

  • Barnish et al. (1980) described imidazo[2,1-b]thiadiazole and imidazo[2,1-b]thiazolesulfonamide derivatives as carbonic anhydrase inhibitors with anticonvulsant activities. One compound showed potential in increasing cerebral blood flow (Barnish et al., 1980).

Antihyperlipidemic Agents

  • Patel et al. (2013) designed 2,5,6-trisubstituted imidazo[2,1-b][1,3,4]thiadiazoles as antihyperlipidemic agents, demonstrating significant effects on serum lipid levels (Patel et al., 2013).

Antitubercular Activity

  • Another study by Patel et al. (2017) synthesized imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated them for antitubercular activity, with certain derivatives showing high inhibitory activity against Mycobacterium tuberculosis (Patel et al., 2017).

Antiviral Activity

  • Fascio et al. (2019) synthesized imidazo[2,1-b][1,3,4]thiadiazoles from carbohydrates, finding that some derivatives exhibited antiviral activity against Junín virus (Fascio et al., 2019).

Synthesis Methodologies

  • Various studies, like those by Copin et al. (2015, 2016), and Wadhwa et al. (2015), focus on the synthesis methodologies of imidazo[2,1-b][1,3,4]thiadiazole derivatives, including palladium-catalyzed amination and green microwave-assisted synthesis (Copin et al., 2015), (Copin et al., 2016), (Wadhwa et al., 2015).

Inhibitors of Enzyme Activity

  • Askin et al. (2021) evaluated novel imidazo[2,1-b][1,3,4]thiadiazole derivatives as inhibitors of carbonic anhydrase and acetylcholinesterase, demonstrating their potential in medicinal chemistry (Askin et al., 2021).

properties

IUPAC Name

imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4S.2ClH/c6-1-4-2-9-5(8-4)10-3-7-9;;/h2-3H,1,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRGCFVSVRACFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N1N=CS2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride
Reactant of Route 2
(Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride
Reactant of Route 3
(Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride
Reactant of Route 4
(Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
(Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
(Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.